1-(Pyridin-3-ylmethyl)piperidin-4-amine
Overview
Description
1-(Pyridin-3-ylmethyl)piperidin-4-amine is a chemical compound with the molecular formula C11H17N3. It is characterized by the presence of a pyridine ring attached to a piperidine ring via a methylene bridge.
Scientific Research Applications
1-(Pyridin-3-ylmethyl)piperidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H315-H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-ylmethyl)piperidin-4-amine can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at room temperature and the reaction mixture stirred for several hours .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced forms of the compound with a fully saturated piperidine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylmethyl)piperidin-4-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in neurological studies, it may interact with neurotransmitter receptors, influencing signal transduction pathways .
Comparison with Similar Compounds
1-(Pyridin-3-ylmethyl)piperidin-4-amine can be compared with other similar compounds, such as:
1-(Pyridin-4-ylmethyl)piperidin-4-amine: This compound has a similar structure but with the pyridine ring attached at the 4-position instead of the 3-position.
1-(Pyridin-2-ylmethyl)piperidin-4-amine: Here, the pyridine ring is attached at the 2-position.
Piperidine derivatives: Various piperidine derivatives with different substituents on the piperidine ring.
Uniqueness: The unique positioning of the pyridine ring in this compound imparts specific chemical and biological properties that differentiate it from its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
1-(pyridin-3-ylmethyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c12-11-3-6-14(7-4-11)9-10-2-1-5-13-8-10/h1-2,5,8,11H,3-4,6-7,9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXJQLZTWITCEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424418 | |
Record name | 1-(pyridin-3-ylmethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160357-88-0 | |
Record name | 1-(pyridin-3-ylmethyl)piperidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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